Piceatannol 3'-O-glucoside
Overview
Description
Piceatannol 3’-O-glucoside is an active component of Rhubarb. It activates endothelial nitric oxide (NO) synthase through inhibition of arginase activity . It is also known to increase pulmonary blood oxygen tension and decrease pulmonary interstitial edema .
Synthesis Analysis
The synthesis of glycosides of resveratrol, pterostilbene, and piceatannol has been reported. The process involves glucosylation by cultured cells of Phytolacca americana . A scalable total synthesis of Piceatannol 3’-O-β-D-glucopyranoside has also been reported, featuring an early implemented Fischer-like glycosylation reaction .Molecular Structure Analysis
The molecular formula of Piceatannol 3’-O-glucoside is C20H22O9, and its molecular weight is 406.38 .Chemical Reactions Analysis
Piceatannol 3’-O-glucoside has been found to inhibit arginase activity and increase nitric oxide production in human umbilical vein endothelial cells . It has also been found to interact with α-glucosidase, relevant to diabetes mellitus .Physical And Chemical Properties Analysis
Piceatannol 3’-O-glucoside has a molecular weight of 406.383, a density of 1.6±0.1 g/cm3, and a boiling point of 721.6±60.0 °C at 760 mmHg .Scientific Research Applications
Field
This application falls under the field of Cardiovascular Biology .
Application
PG is an active component of stilbenes that inhibits the activity of arginase I and II . Arginase competitively inhibits nitric oxide synthase (NOS) via use of the common substrate L-arginine .
Method
In human umbilical vein endothelial cells, incubation of PG markedly blocked arginase activity and increased NOx production, as measured by Griess assay . The PG effect was associated with an increase of eNOS dimer ratio .
Results
Isolated mice aortic rings treated with PG showed inhibited arginase activity that resulted in increased nitric oxide (NO) production up to 78%, as measured using 4-amino-5-methylamino-2’,7’-difluorescein (DAF-FM) and a decreased superoxide anions up to 63%, as measured using dihydroethidine (DHE) in the intact endothelium .
Neuroprotection
Field
This application falls under the field of Neurobiology .
Application
PG has been found to attenuate colistin-induced neurotoxicity .
Results
PG mitigated colistin-induced oxidative stress-associated injury and mitochondrial damage by activating the NRF2/HO-1 pathway, thus reducing nerve cell apoptosis .
Ferroptosis Inhibition
Field
This application falls under the field of Cell Biology .
Application
PG has been found to inhibit ferroptosis, a form of regulated cell death .
Method
Erastin-treated bone marrow-derived mesenchymal stem cells (bmMSCs) were prepared and used to compare the ferroptosis inhibitory bioactivities of four monostilbenes, including PG .
Results
The relative levels of ferroptosis inhibitory bioactivities were found to be 1c (PG) ≈ 1b > 1a ≈ 1d . PG can inhibit ferroptosis in erastin-treated bmMSCs through a hydrogen donation-based antioxidant pathway .
Lung Protection
Field
This application falls under the field of Pulmonary Biology .
Application
PG increases pulmonary blood oxygen tension and decreases pulmonary interstitial edema .
Results
As a result, PG can protect the lung .
Anti-Proliferative Effects
Field
This application falls under the field of Oncology .
Application
PG has been found to exert anti-proliferative effects .
Results
PG was found to block the cell cycle in G1/S and S phases in LNCaP and PC-3 cells and induce apoptosis in DU145 cells .
Antioxidant Activity
Field
This application falls under the field of Biochemistry .
Application
PG has been found to inhibit ferroptosis in erastin-treated bone marrow-derived mesenchymal stem cells (bmMSCs) through a hydrogen donation-based antioxidant pathway .
Method
Erastin-treated bmMSCs were prepared and used to compare the ferroptosis inhibitory bioactivities of four monostilbenes, including PG .
Results
After hydrogen donation, these monostilbenes usually produce the corresponding stable dimers; additionally, the hydrogen donation potential was enhanced by the 4’-OH .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGCIIXWEFTPOC-CUYWLFDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piceatannol 3'-O-glucoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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